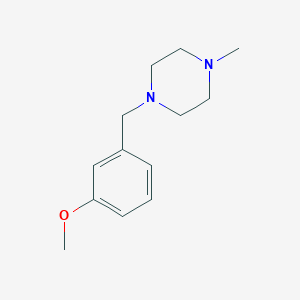

1-(3-Methoxybenzyl)-4-methylpiperazine

Description

Overview of Piperazine (B1678402) Derivatives in Medicinal and Synthetic Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery and medicinal chemistry. nih.govresearchgate.netrsc.org Its unique structural and physicochemical properties make it a versatile building block for the synthesis of new bioactive molecules. nih.gov The presence of two nitrogen atoms provides a high polar surface area, structural rigidity, and the capacity for hydrogen bond donor and acceptor interactions. These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.gov

Piperazine derivatives have demonstrated a wide array of pharmacological activities, and are integral components of numerous approved drugs. rsc.orgwikipedia.org Their applications span various therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many piperazine-containing compounds act as antipsychotics, antidepressants, and anxiolytics. nih.gov For instance, benzylpiperazine is a known stimulant, and other derivatives are designed to modulate neurotransmitter pathways. nih.gov

Infectious Diseases: The piperazine core is found in various antimicrobial agents, including antibacterial, antifungal, antiviral, and antimalarial drugs. researchgate.net

Oncology: Certain piperazine derivatives have been investigated and developed as anticancer agents. researchgate.net

Other Therapeutic Areas: The applications of piperazine derivatives extend to antihistamines, anti-inflammatory drugs, and cardiovascular agents. rsc.org

The synthetic accessibility of the piperazine core allows for diverse substitutions at both nitrogen atoms and, more recently, at the carbon atoms of the ring. This adaptability enables chemists to fine-tune the pharmacological and pharmacokinetic profiles of molecules to achieve desired therapeutic effects. nih.gov

Research Rationale for Investigating Substituted Piperazine Systems

The investigation of substituted piperazine systems is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles. The rationale behind exploring different substitution patterns on the piperazine ring is multifaceted:

Modulation of Pharmacological Activity: The nature and position of substituents on the piperazine ring can significantly influence the compound's interaction with biological targets. wikipedia.org By systematically altering these substituents, researchers can enhance the affinity and selectivity for specific receptors, enzymes, or ion channels. For example, the introduction of aromatic or heteroaromatic rings can lead to interactions with specific pockets in target proteins. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related substituted piperazines allow for the elucidation of structure-activity relationships. nih.gov These studies provide valuable insights into which structural features are essential for biological activity and which can be modified to improve drug-like properties.

Exploration of Novel Chemical Space: The development of new synthetic methods to introduce a wider variety of substituents onto the piperazine scaffold expands the chemical space available to medicinal chemists. csu.edu.au This exploration can lead to the discovery of compounds with novel mechanisms of action or improved therapeutic windows.

While the principles outlined above provide a strong basis for the investigation of compounds like 1-(3-Methoxybenzyl)-4-methylpiperazine, specific research detailing its synthesis, properties, and biological evaluation is not readily found in the reviewed literature.

Compound and Data Tables

Due to the lack of specific research data for this compound, a detailed data table on its research findings cannot be generated. However, a table of its basic chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32231-07-5 |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| Canonical SMILES | CN1CCN(CC2=CC(=CC=C2)OC)CC1 |

| InChI Key | ZWBFUTYKVLGBQN-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16-2/h3-5,10H,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRVGYGKOWCUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355148 | |

| Record name | 1-(3-methoxybenzyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414879-55-3 | |

| Record name | 1-(3-methoxybenzyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Methoxybenzyl 4 Methylpiperazine and Structural Analogues

Established Reaction Pathways for N-Substituted Piperazines

The synthesis of N-substituted piperazines is a well-established field in organic chemistry, driven by the prevalence of the piperazine (B1678402) motif in pharmaceuticals. beilstein-journals.org Several key strategies are routinely employed to create these structures.

One of the most common methods for creating N-aryl piperazines is through palladium-catalyzed Buchwald-Hartwig coupling. nih.gov This reaction joins an aromatic halide with piperazine. Another established method is the Ullmann–Goldberg reaction, which uses a copper catalyst. nih.gov For electron-deficient aromatic or heteroaromatic rings, nucleophilic aromatic substitution (SNAr) is a viable pathway. nih.gov

Alternatively, the piperazine ring itself can be constructed from precursors. This can be achieved by reacting a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. nih.govcore.ac.uk A variety of innovative methods for constructing the piperazine ring have also been developed. These include the [3+3] dimerization of azomethine ylides and palladium-catalyzed asymmetric allylic alkylation for enantioselective synthesis. beilstein-journals.org More recent advancements have utilized photoredox catalysis for the reaction of carbonyl and amine partners to yield a broad range of piperazines. organic-chemistry.org

A modular synthesis for 2,6-disubstituted piperazines has been developed featuring a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org Additionally, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free palladium system, provides access to piperazines among other nitrogen heterocycles. organic-chemistry.org

Synthetic Strategies for Incorporating Methoxybenzyl Moieties

The incorporation of a methoxybenzyl group onto a piperazine nitrogen can be achieved through several reliable synthetic strategies. A primary method is the direct N-alkylation of a piperazine with a methoxybenzyl halide.

A representative synthesis involves the reaction of N-methylpiperazine with a substituted benzyl (B1604629) chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). prepchem.com For instance, the synthesis of 1-(3,4-bis(p-methoxybenzyloxy)benzyl)-4-methylpiperazine proceeds by stirring the corresponding benzyl chloride with N-methylpiperazine and potassium carbonate at room temperature for several hours. prepchem.com This approach is directly applicable to the synthesis of 1-(3-methoxybenzyl)-4-methylpiperazine by using 3-methoxybenzyl chloride as the starting material.

Another relevant strategy involves the reaction of a piperazine with a methoxy-substituted aromatic compound. For example, 1-(3-methoxyphenyl)piperazine (B98948) can be synthesized by the palladium-catalyzed coupling of piperazine with m-bromoanisole in the presence of a strong base like sodium tert-butoxide. chemicalbook.com The resulting N-(3-methoxyphenyl)piperazine could then be further functionalized.

The following table outlines a potential synthetic approach for this compound based on established methodologies.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product |

| N-methylpiperazine | 3-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temperature | This compound |

Approaches to N-Alkylation and Amine Functionalization

The N-alkylation of piperazines is a fundamental transformation in the synthesis of compounds like this compound. The primary methods for achieving this are nucleophilic substitution, reductive amination, and the reduction of carboxamides. nih.gov

Nucleophilic Substitution: This is one of the most direct methods for N-alkylation. It involves the reaction of a piperazine with an alkyl halide, such as a chloride or bromide. nih.gov To enhance the reaction rate and yield, sodium or potassium iodide can be added to promote a halogen exchange, which creates a more reactive alkyl iodide in situ. nih.gov This method is particularly useful for attaching benzyl groups, as seen in the synthesis of various biologically active molecules. nih.gov

Reductive Amination: This powerful technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov A common and mild reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov For the synthesis of this compound, piperazine could be reacted with 3-methoxybenzaldehyde (B106831) followed by reductive methylation of the second nitrogen atom, or N-methylpiperazine could be directly reacted with 3-methoxybenzaldehyde.

Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkylpiperazines. This provides an alternative route to N-alkylation. nih.gov

Historically, the direct alkylation of piperazine was known to produce mixtures of mono- and di-substituted products, making purification difficult. google.com This led to the development of methods using blocking groups on one of the piperazine nitrogens to ensure mono-alkylation, followed by deprotection. google.com However, modern methods often allow for selective mono-alkylation under carefully controlled conditions.

Derivatization Techniques for Diversifying Piperazine Scaffolds

The piperazine scaffold is highly amenable to derivatization, allowing for the creation of diverse chemical libraries for drug discovery and other applications. beilstein-journals.org These techniques can be broadly categorized into functionalization of the nitrogen atoms and functionalization of the carbon backbone.

N-Derivatization: The nitrogen atoms of the piperazine ring are the most common sites for derivatization. As discussed, N-alkylation and N-arylation are primary methods. nih.gov Additionally, the piperazine nitrogens can be acylated to form amides, sulfonated to form sulfonamides, or reacted with isocyanates to form ureas. nih.gov These functional groups can serve as handles for further chemical modifications.

C-H Functionalization: While historically challenging, the direct functionalization of the C-H bonds of the piperazine ring has emerged as a powerful tool for introducing structural diversity. beilstein-journals.orgmdpi.com These methods avoid the lengthy process of de novo ring synthesis with substituted starting materials. beilstein-journals.org

Recent advances include:

Photoredox Catalysis: This has enabled the C-H alkylation and arylation of piperazines under mild conditions. mdpi.com For example, acridinium-based organic photocatalysts can facilitate the C-H alkylation of carbamate-protected piperazines. mdpi.com

Lithiation: Direct lithiation of N-Boc protected piperazines, followed by trapping with various electrophiles, allows for the introduction of substituents at the carbon atoms adjacent to the nitrogen. beilstein-journals.orgmdpi.com

Transition-Metal Catalysis: Rhodium and other transition metals have been used to catalyze the carbonylation of C-H bonds within the piperazine ring. mdpi.com

Derivatization for Analytical Purposes: Chemical derivatization is also employed to enhance the detection of piperazine-containing compounds in analytical techniques like HPLC. researchgate.netnih.gov For instance, piperazine can be reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, enabling trace-level detection. researchgate.net

The following table summarizes various derivatization techniques for the piperazine scaffold.

| Derivatization Site | Technique | Reagents/Catalysts | Resulting Functional Group |

| Nitrogen | N-Alkylation | Alkyl halides, Aldehydes/Reducing agents | Alkyl, Benzyl |

| Nitrogen | N-Arylation | Aryl halides/Palladium or Copper catalysts | Aryl |

| Nitrogen | Acylation | Acid chlorides, Anhydrides | Amide |

| Carbon | C-H Alkylation | Michael acceptors/Photocatalysts | Alkyl |

| Carbon | C-H Arylation | Dicyanobenzenes/Photocatalysts | Aryl |

| Carbon | Lithiation/Electrophilic Trap | s-BuLi/Electrophiles | Various (e.g., TMS, MeO₂C) |

Computational and Theoretical Investigations of 1 3 Methoxybenzyl 4 Methylpiperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug design for identifying potential drug candidates by simulating the interaction between a ligand and a target protein's binding site. chemrevlett.com The process involves predicting the binding mode and affinity, often represented as a docking score, which helps in ranking potential molecules. researchgate.net

For 1-(3-Methoxybenzyl)-4-methylpiperazine, docking studies would be essential to identify its potential biological targets. Piperazine (B1678402) derivatives are known to interact with a wide range of receptors, including dopaminergic and serotonergic receptors. nih.gov For instance, studies on N-(2-Methoxyphenyl)piperazine, a related compound, show it has been used as a building block for 5-HT1A receptor ligands and dopamine (B1211576) D2 and D3 ligands. nih.gov A molecular docking simulation for this compound would involve preparing the 3D structure of the ligand and docking it into the active sites of various known receptors. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with specific amino acid residues in the target's binding pocket. This information is critical for understanding its mechanism of action and for designing more potent and selective derivatives.

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to molecules to determine various properties, including optimized geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic characteristics like HOMO-LUMO energy gaps. bohrium.com

Applying DFT calculations to this compound would provide deep insights into its molecular properties. The calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations can confirm the structure as a true energy minimum and can be used to simulate its infrared and Raman spectra. muni.cz

Key electronic properties that would be determined include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. This is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. bohrium.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular and intermolecular bonding. bohrium.com

Studies on similar piperazine derivatives have successfully used DFT to correlate these calculated properties with observed biological activity. researchgate.netbohrium.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement this by providing a view of the molecule's dynamic behavior over time. nih.gov An MD simulation models the movements and interactions of atoms and molecules for a fixed period, offering insights into conformational flexibility and stability in a simulated physiological environment (e.g., in water). For this compound, MD simulations could be used to study the stability of the ligand-receptor complex identified through docking. nih.gov By observing how the ligand's conformation changes within the binding site over nanoseconds, researchers can gain a more accurate understanding of the binding stability and the key interactions that maintain it.

In Silico Pharmacokinetic and Drug-Likeness Predictions

Before a compound can be considered for drug development, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and "drug-likeness" must be evaluated. nih.gov In silico tools provide a rapid and cost-effective way to predict these properties. isca.mefrontiersin.org

Drug-likeness is often assessed using rules like Lipinski's Rule of Five. wikipedia.orgnih.gov This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.com

A compound that violates no more than one of these rules is predicted to have good oral bioavailability. researchgate.net

The predicted properties for this compound suggest it has excellent drug-like characteristics. It adheres to Lipinski's Rule of Five with zero violations. Its predicted ADME profile indicates good gastrointestinal absorption and the ability to penetrate the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. isca.me

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Drug-Likeness Rule/Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C13H20N2O | |

| Molecular Weight | 220.31 g/mol | Lipinski: < 500 Da (Pass) |

| Hydrogen Bond Donors | 0 | Lipinski: ≤ 5 (Pass) |

| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | Lipinski: ≤ 10 (Pass) |

| Octanol-Water Partition Coefficient (log P) | 2.1 - 2.5 | Lipinski: ≤ 5 (Pass) |

| Topological Polar Surface Area (TPSA) | 15.71 Ų | Good cell permeability (< 140 Ų) |

| Rotatable Bonds | 4 | Good oral bioavailability (≤ 10) |

| Pharmacokinetic Properties (ADME) | ||

| Gastrointestinal (GI) Absorption | High | |

| Blood-Brain Barrier (BBB) Penetrant | Yes | |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the CNS. |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Drug-Likeness |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Exploration for Piperazine Derivatives

Influence of Methoxybenzyl Substituent Variations on the Pharmacological Profile

The benzylpiperazine (BZP) moiety is a common scaffold in psychoactive substances. auburn.edu The nature and position of substituents on the benzyl (B1604629) ring profoundly impact the pharmacological profile of these derivatives. In the case of 1-(3-Methoxybenzyl)-4-methylpiperazine, the methoxy (B1213986) group is in the meta-position.

Variations of this substituent can alter a compound's potency and receptor selectivity. For instance, in a series of piperazine (B1678402) derivatives designed as equilibrative nucleoside transporter (ENT) inhibitors, the presence and position of a halogen substituent on the phenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The replacement of a broader naphthalene (B1677914) moiety with a simpler benzene (B151609) ring could abolish the inhibitory effects entirely, but adding specific substituents back to the benzene ring, such as a methyl or ethyl group, could restore activity for both ENT1 and ENT2. polyu.edu.hk

In another study on piperazine derivatives targeting serotonin (B10506) receptors, modifying the substituents on the phenyl ring was a key strategy. nih.gov The table below illustrates how different substituents on a phenyl group in a series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides affect their binding affinity (IC₅₀) for the 5-HT₇ receptor. nih.govresearchgate.net

| Compound | Substituent (R) | IC₅₀ (nM) for 5-HT₇ Receptor |

| 3a | H | 120 |

| 3b | 2-CH₃ | 160 |

| 3c | 2-OCH₃ | 12 |

| 3d | 3-OCH₃ | 20 |

| 3e | 4-F | 580 |

| 3f | 2-Cl | 23 |

This interactive table demonstrates the impact of substituent changes on receptor affinity. Data sourced from Yoon et al., 2008. nih.govresearchgate.net

As the data shows, a methoxy group at the ortho-position (Compound 3c) resulted in the highest affinity (IC₅₀ = 12 nM), while the meta-position (Compound 3d), analogous to the substitution in this compound, also conferred high potency (IC₅₀ = 20 nM). nih.govresearchgate.net In contrast, a fluorine at the para-position (Compound 3e) dramatically decreased activity. nih.govresearchgate.net These findings underscore the critical role that the electronic and steric properties of the benzyl ring substituent, as well as its position, play in modulating the pharmacological profile.

Significance of the N-Methylpiperazine Core in Biological Recognition

The piperazine ring is considered a "privileged structure" in drug discovery, widely found in compounds across numerous therapeutic areas. nih.gov Its two nitrogen atoms, typically protonated at physiological pH, can enhance water solubility and bioavailability, which are crucial pharmacokinetic properties. nih.govnih.gov

The N-methylpiperazine moiety, specifically, is a favored structural element that can maintain a beneficial balance of pharmacodynamic and pharmacokinetic characteristics. mdpi.com The small, bulky N-methyl group allows the molecule to participate in various hydrophobic and charge-transfer interactions with target enzymes or receptors. mdpi.com This feature has been leveraged in the design of numerous central nervous system (CNS) drugs, including clozapine (B1669256) and olanzapine, and in anticancer kinase inhibitors like imatinib (B729) to improve target affinity and solubility. mdpi.com

The N-methylpiperazine core is a common building block in the synthesis of a wide array of pharmaceuticals, such as sildenafil (B151) and trifluoperazine. atamanchemicals.comwikipedia.orgchemicalbook.com Its utility stems from its unique structure and reactivity, which make it a valuable component for creating new therapeutic agents. chemicalbook.com The basicity of the nitrogen atoms is a key feature, allowing for the formation of salts and improving the physicochemical properties of the final compound. nih.gov Furthermore, studies on natural product modifications have shown that introducing a methylpiperazine substituent can significantly enhance antiproliferative potency against cancer cell lines compared to other substitutions like morpholine (B109124) or pyrrolidine. nih.gov

Design Principles for Modulating Receptor Selectivity and Potency

Achieving high potency and selectivity for a specific biological target is a primary goal in drug design. For piperazine derivatives, several design principles can be applied to fine-tune these properties.

One key principle is scaffold modification . A study comparing piperazine and piperidine (B6355638) derivatives as histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptor ligands revealed that replacing the piperazine ring with a piperidine ring was the most influential structural change for enhancing affinity at the σ₁R while maintaining high affinity for the H₃R. nih.govacs.org For example, switching from a piperazine (compound 4, σ₁R Kᵢ = 1531 nM) to a piperidine (compound 5, σ₁R Kᵢ = 3.64 nM) resulted in a dramatic increase in sigma-1 receptor affinity. acs.org

Another principle involves the modification of linker regions . In some series of H₃R antagonists, extending the length of the alkyl chain connecting the piperazine ring to another part of the molecule led to a decrease in H₃R affinity. nih.gov

Substituent manipulation on the aromatic rings is also a critical tool. As demonstrated in the design of ENT inhibitors, adding specific substituents to different parts of the molecule can modulate selectivity between receptor subtypes. polyu.edu.hk The table below shows the inhibitory concentration (IC₅₀) for two different transporters, ENT1 and ENT2, for various analogues, highlighting how small changes can flip selectivity and potency. polyu.edu.hk

| Compound | Description | IC₅₀ ENT1 (µM) | IC₅₀ ENT2 (µM) | Selectivity (ENT1/ENT2) |

| FPMINT | Parent Compound | 12.68 | 2.95 | 4.3 |

| 2a | Analogue | 104.92 | >200 | - |

| 3b | Analogue | 1.65 | >200 | - |

| 3c | Analogue | 2.38 | 0.57 | 4.18 |

This interactive table illustrates how structural modifications affect inhibitor potency and selectivity for ENT1 and ENT2 transporters. Data sourced from Ye et al., 2022. polyu.edu.hk

Compound 3c, for instance, emerged as the most potent inhibitor, being approximately 4-fold more selective for ENT2 over ENT1. polyu.edu.hk This demonstrates a rational approach where structural modifications are made to optimize interactions with the desired target, often guided by molecular modeling to understand binding sites. polyu.edu.hk

Rational Approaches to Analogue Design and Optimization

Rational drug design involves the deliberate and systematic creation of new molecules based on an understanding of the biological target. nih.govresearchgate.net For piperazine derivatives, this often begins with a known active scaffold or pharmacophore.

One common approach is the fusion of pharmacophores . This strategy was used to design dual FXR/PPARδ agonists by combining structural features from selective agonists for each receptor into a single molecule. researchgate.net This can lead to novel compounds with a desired dual activity profile.

Another approach is based on modifying existing drugs or lead compounds. The rational design of new anticancer agents has been achieved by introducing substituted phenylpiperazine moieties into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors. nih.govresearchgate.net This strategy leverages the known activity of a particular chemical class to create novel, potentially more effective derivatives. nih.gov

Modern synthetic methodologies, such as the direct C-H functionalization of the piperazine core, have also become powerful tools for rational design. mdpi.com These techniques allow for late-stage modifications of a complex molecule, enabling the rapid synthesis of a library of analogues for biological testing. mdpi.com This accelerates the optimization process by allowing chemists to strategically and efficiently explore the chemical space around a lead compound. mdpi.com Molecular docking and dynamics simulations are often used in concert with these synthetic efforts to predict how analogues will interact with their target receptor, guiding the design of compounds with improved potency and selectivity. nih.govnih.gov

Advanced Analytical Characterization in Research of 1 3 Methoxybenzyl 4 Methylpiperazine

Spectroscopic Elucidation of Molecular Structure (NMR, IR, MS)

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(3-Methoxybenzyl)-4-methylpiperazine by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural information. The expected chemical shifts are based on the distinct chemical environments of the protons and carbon atoms in the methoxybenzyl and methylpiperazine moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures found in chemical literature.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic | Ar-H | ~6.7-7.2 | ~112-160 |

| Methoxy (B1213986) | -OCH₃ | ~3.8 | ~55 |

| Benzyl (B1604629) | Ar-CH₂-N | ~3.5 | ~62 |

| Piperazine (B1678402) | -CH₂-N-CH₂- | ~2.4-2.6 | ~53-55 |

| Methyl | N-CH₃ | ~2.3 | ~46 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic, ether, and amine functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Methoxybenzyl | 3100-3000 |

| C-H Stretch (Aliphatic) | Benzyl, Piperazine, Methyl | 3000-2800 |

| C=C Stretch (Aromatic) | Methoxybenzyl | 1600-1450 |

| C-O Stretch (Ether) | Methoxy | 1250-1000 |

| C-N Stretch (Aliphatic Amine) | Piperazine | 1250-1020 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound would produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is typically initiated at the nitrogen atoms of the piperazine ring. Key fragmentation pathways for benzylpiperazines involve cleavage of the benzyl group to form a stable tropylium ion (m/z 91) or a methoxybenzyl cation (m/z 121). Cleavage within the piperazine ring also produces characteristic ions, such as a fragment at m/z 70 resulting from the N-methylpiperazine portion. researchgate.net

Chromatographic Methodologies for Purity Assessment and Quantification (HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and isomers, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperazine derivatives. For this compound, a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be suitable. ptfarm.pl Detection is commonly achieved using a UV detector, as the benzyl group contains a chromophore. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS). In some cases, derivatization with a UV-active agent is employed to enhance detection at trace levels. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic analysis due to its high separation efficiency and definitive identification capabilities. Analysis of piperazine derivatives is routinely performed using capillary columns with stationary phases like 5% phenyl-methylpolysiloxane or 100% trifluoropropyl methyl polysiloxane (Rtx-200). nih.gov The mass spectrometer detector provides fragmentation patterns that serve as a molecular fingerprint, allowing for positive identification. The elution order of regioisomers on specific columns can provide crucial information for their differentiation. ojp.gov

Table 3: Typical Chromatographic Conditions for Piperazine Derivative Analysis

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., Rxi®-17Sil MS, Rtx-200) |

| Mobile Phase / Carrier Gas | Acetonitrile/Methanol and aqueous buffer | Helium |

| Detection | UV (e.g., 220 nm) | Mass Spectrometry (Electron Ionization) |

| Application | Purity assessment, Quantification | Identification, Quantification, Isomer separation |

Crystal Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the specific crystal structure for this compound is not publicly available, data from closely related compounds, such as 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride, provide valuable insights. researchgate.netamanote.com Studies on similar piperazine salts show that the piperazine ring typically adopts a stable chair conformation. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds. An X-ray diffraction study of this compound would be expected to confirm the chair conformation of the piperazine ring and reveal the specific intermolecular forces governing its crystal lattice.

Table 4: Example Crystallographic Data for a Related Compound: 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.548(1) |

| b (Å) | 7.6273(3) |

| c (Å) | 9.5982(5) |

| β (°) | 100.651(2) |

| Volume (ų) | 1550.32(12) |

Method Development for Isomer Differentiation and Analysis

A significant analytical challenge is the differentiation of this compound from its positional isomers, 1-(2-Methoxybenzyl)-4-methylpiperazine and 1-(4-Methoxybenzyl)-4-methylpiperazine. These isomers have identical molecular weights and can produce very similar mass spectra, making their distinction difficult by MS alone. nih.gov

Chromatographic separation is the primary strategy for resolving these isomers. Research on related methoxybenzylpiperazine derivatives has shown that gas chromatography can effectively separate them. ojp.gov On specific stationary phases, such as Rxi®-17Sil MS, the regioisomers elute in a predictable order, typically with the 2-methoxy isomer eluting first, followed by the 3-methoxy, and then the 4-methoxy isomer last. researchgate.netojp.gov This separation allows for the individual analysis and quantification of each isomer.

While the electron ionization mass spectra of the isomers are very similar, minor differences in the relative abundance of certain fragment ions may be observed. nih.gov For unambiguous confirmation, gas chromatography coupled to infrared detection (GC-IRD) can be employed. nih.gov This technique provides a vapor-phase IR spectrum for each eluting compound, which is unique for each positional isomer and serves as a highly specific identifier. researchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) also offers a powerful alternative for isomer differentiation without the need for derivatization. nih.gov

Table 5: Analytical Strategies for Isomer Differentiation

| Technique | Principle of Differentiation | Remarks |

|---|---|---|

| GC-MS | Separation based on retention time differences. | Elution order is dependent on the GC column and conditions. ojp.gov |

| MS Fragmentation | Minor differences in the relative abundance of fragment ions. | Often insufficient for unambiguous identification alone. nih.gov |

| GC-IRD | Provides a unique vapor-phase IR spectrum for each isomer. | Offers direct confirmatory data for structure. nih.gov |

| HPLC-MS/MS | Chromatographic separation combined with specific fragmentation patterns. | A powerful method that does not require derivatization. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-methoxybenzyl)-4-methylpiperazine, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting propargyl-piperazine intermediates with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a H2O:DCM (1:2) solvent system with CuSO4·5H2O and sodium ascorbate. Purification typically involves column chromatography (silica gel, ethyl acetate:hexane) . For analogs like 1-(3-aminopropyl)-4-methylpiperazine, coupling methods using HOBt/EDC in DMF at −10°C followed by extraction and chromatography are effective .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Characterization employs FTIR, <sup>1</sup>H/<sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Computational methods like DFT (B3LYP/6-311++G(d,p)) analyze vibrational spectra, HOMO-LUMO gaps, and molecular electrostatic potential surfaces to predict reactivity . Advanced techniques like HMBC and COSY NMR resolve complex substituent interactions, as demonstrated for naphthaleneoxypropargyl-piperazine analogs .

Advanced Research Questions

Q. What mechanistic insights explain the modulation of NMDA-evoked neurotransmitter release by this compound derivatives?

- Methodological Answer : Studies show that piperazine derivatives act as sigma receptor ligands. For instance, 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine inhibits NMDA-evoked norepinephrine release in rat hippocampal slices via sigma-1 receptor antagonism. Pertussis toxin pretreatment reveals Gi/o protein coupling, suggesting sigma-1-mediated regulation of ionotropic glutamate receptors . Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]DTG) can further validate receptor affinity.

Q. How do computational models predict the physicochemical and electronic properties of this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level evaluate bond lengths, dipole moments, and Fukui indices to identify nucleophilic/electrophilic sites. NBO analysis quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-N)), while molecular docking (AutoDock Vina) predicts binding poses in biological targets like WDR5 or sigma receptors .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies in activity (e.g., sigma agonist vs. inverse agonist effects) may arise from substituent positioning or stereochemistry. Systematic SAR studies, such as comparing 3-methoxybenzyl vs. 4-nitrobenzyl analogs, paired with in vitro functional assays (e.g., calcium flux or cAMP modulation), clarify structure-activity relationships. For example, β-cyclodextrin complexation of naphthaleneoxypropargyl-piperazine enhances immunomodulatory activity by improving solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) classify this compound as a Category 2 skin/eye irritant (H315/H319) and Category 3 respiratory irritant (H335). Handling requires PPE (gloves, goggles), fume hood use, and spill containment with inert absorbents. Storage in airtight containers under nitrogen at −20°C prevents degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.